molecular formula C10H16ClNO2 B8508357 tert-butyl 3-(chloromethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate

tert-butyl 3-(chloromethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B8508357
M. Wt: 217.69 g/mol
InChI Key: QWMWDHXSKMTVGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl 3-(chloromethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate is an organic compound that features a pyrroline ring substituted with a tert-butoxycarbonyl group and a chloromethyl group

Preparation Methods

The synthesis of tert-butyl 3-(chloromethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves the introduction of the tert-butoxycarbonyl group and the chloromethyl group onto a pyrroline ring. One common method involves the reaction of 3-pyrroline with tert-butyl chloroformate in the presence of a base to introduce the tert-butoxycarbonyl group. The chloromethyl group can then be introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid under acidic conditions .

Chemical Reactions Analysis

tert-butyl 3-(chloromethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-butyl 3-(chloromethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(chloromethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, allowing for nucleophilic substitution reactions. The tert-butoxycarbonyl group provides protection for the amine functionality, which can be selectively removed under acidic conditions to reveal the free amine for further reactions .

Comparison with Similar Compounds

tert-butyl 3-(chloromethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate can be compared to other similar compounds such as:

Properties

Molecular Formula

C10H16ClNO2

Molecular Weight

217.69 g/mol

IUPAC Name

tert-butyl 3-(chloromethyl)-2,5-dihydropyrrole-1-carboxylate

InChI

InChI=1S/C10H16ClNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h4H,5-7H2,1-3H3

InChI Key

QWMWDHXSKMTVGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC=C(C1)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.